![molecular formula C22H25FN4O2 B2995129 4-benzyl-N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]piperazine-1-carboxamide CAS No. 894024-49-8](/img/structure/B2995129.png)
4-benzyl-N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]piperazine-1-carboxamide
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds involves the use of nitrogen-containing heterocyclic compounds like piperazine and triazolo-pyrazine . These moieties can serve as frameworks for small molecule synthesis, drug design, and drug discovery . For instance, some of the piperazine and triazolo-pyrazine derivatives have shown diverse biological activities .Molecular Structure Analysis
The molecular structure of “4-benzyl-N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]piperazine-1-carboxamide” is unique and allows for potential breakthroughs in various fields. The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds include a solid form, a boiling point of 118-123 °C/0.1 mmHg (lit.), and a melting point of 30-33 °C (lit.) .Scientific Research Applications
I have conducted a search for the scientific research applications of “4-benzyl-N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]piperazine-1-carboxamide”, but it appears that specific information on this compound’s unique applications is not readily available in the public domain. The search results indicate general applications of piperazine analogs in antiproliferative activity against various tumors and experimental tumor suppression in small-animal models , but these do not directly pertain to the exact compound .
Safety and Hazards
Future Directions
The future directions for “4-benzyl-N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]piperazine-1-carboxamide” and similar compounds involve further exploration of their diverse biological activities and their potential for novel therapeutic possibilities . This could guide medicinal chemists to the best approach in the design of new pyrrolidine compounds with different biological profiles .
Mechanism of Action
Target of Action
Similar compounds have been involved in the synthesis of a variety of biologically active molecules including chemokine antagonists, pyrido [1,2-a]benzimidazoles with cytotoxic and antiplasmodial activity, pyrimidine derivatives as cholinesterase and aβ-aggregation inhibitors .
Mode of Action
It’s known that benzylic halides typically react via an sn2 pathway, while 2° and 3° benzylic halides typically react via an sn1 pathway, via the resonance-stabilized carbocation .
Biochemical Pathways
Similar compounds have shown to have cytotoxic and antiplasmodial activity, cholinesterase and aβ-aggregation inhibition . These activities suggest that the compound may interact with biochemical pathways related to cell growth, immune response, and neural signaling.
Result of Action
Similar compounds have shown to have cytotoxic and antiplasmodial activity, cholinesterase and aβ-aggregation inhibition . These activities suggest that the compound may have potential therapeutic applications in treating diseases related to these biological activities.
properties
IUPAC Name |
4-benzyl-N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]piperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25FN4O2/c23-18-7-4-8-20(13-18)27-16-19(14-21(27)28)24-22(29)26-11-9-25(10-12-26)15-17-5-2-1-3-6-17/h1-8,13,19H,9-12,14-16H2,(H,24,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVXALZWNUIVZIW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C(=O)NC3CC(=O)N(C3)C4=CC(=CC=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25FN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-benzyl-N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]piperazine-1-carboxamide |
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